2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is an organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a pyridazinone core substituted with a 3-chlorobenzyl group and a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The introduction of the 3-chlorobenzyl and 2-methoxyphenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of suitable bases and solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridazinone derivatives.
Scientific Research Applications
2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one: Similar structure but lacks the methoxy group.
2-(3-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one: Similar structure with the methoxy group in a different position.
2-(3-chlorobenzyl)-6-(2-hydroxyphenyl)pyridazin-3(2H)-one: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of 2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 3-chlorobenzyl and 2-methoxyphenyl groups can confer distinct properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-23-17-8-3-2-7-15(17)16-9-10-18(22)21(20-16)12-13-5-4-6-14(19)11-13/h2-11H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVSSERUWSTTMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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